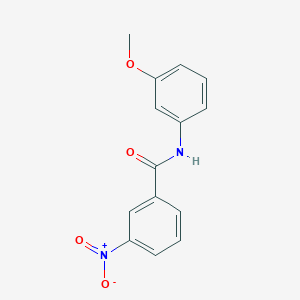

![molecular formula C16H22N6OS B2474091 N-(2-(6-(méthylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)éthyl)cyclopropanecarboxamide CAS No. 941985-80-4](/img/structure/B2474091.png)

N-(2-(6-(méthylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)éthyl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H22N6OS and its molecular weight is 346.45. The purity is usually 95%.

BenchChem offers high-quality N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Le composé a été exploré comme catalyseur pour les additions de Michael asymétriques. Plus précisément, il catalyse la réaction entre l'anthrone et les nitrostyrènes. Ce processus donne des produits chiraux avec une haute énantiosélectivité (jusqu'à 85 % ee) et d'excellents rendements (79 %~88 %) en un temps de réaction relativement court (15 heures). La réaction se déroule efficacement dans le dichlorométhane (CH2Cl2) à 40 °C .

Catalyseur d'addition de Michael asymétrique :

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis. Common steps include the construction of the pyrazolopyrimidine core, followed by the incorporation of the pyrrolidinyl group, methylthio substitution, and finally, the attachment of the cyclopropanecarboxamide moiety. Typical reagents might include nucleophiles, electrophiles, and a range of organic solvents, all handled under controlled temperatures and pressures.

Industrial Production Methods: On an industrial scale, the preparation of this compound might employ streamlined protocols for efficiency and yield optimization. This could involve the use of automated synthesis machines and continuous flow reactors to ensure consistent production under stringent quality control standards.

Analyse Des Réactions Chimiques

Types of Reactions: This compound undergoes several types of reactions, including oxidation, reduction, and substitution. It can react with strong oxidizing agents resulting in the formation of various oxidized derivatives. Reductive conditions might lead to the cleavage of the methylthio group, while substitution reactions could allow for the modification of its functional groups.

Common Reagents and Conditions: Reagents such as potassium permanganate, lithium aluminum hydride, and halogenating agents are often employed in these reactions. Reaction conditions vary, but typically include controlled temperatures and inert atmospheres to prevent undesired side reactions.

Major Products: Depending on the reaction, the major products might include oxidized forms, reduced derivatives, and substituted analogs that retain the core structure but with modified functionalities.

Scientific Research Applications: N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide has a broad range of applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

Biology: This compound can act as a probe in biochemical assays, helping elucidate biological pathways and interactions.

Medicine: Its potential therapeutic properties are explored in pharmacology, where it may exhibit activity against specific biological targets.

Industry: Applications might include its use in the development of novel materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action: The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. Its structure allows it to bind to proteins or nucleic acids, potentially modulating their function. The cyclopropanecarboxamide moiety might contribute to the binding affinity and specificity, while the pyrazolopyrimidine core interacts with key sites within the target molecules.

Comparison with Similar Compounds: This compound stands out due to its unique structural combination of the pyrazolopyrimidine core, methylthio, and pyrrolidinyl groups. When compared to similar compounds, such as other pyrazolopyrimidines or cyclopropanecarboxamides, it displays distinct reactivity patterns and biological activity.

Comparaison Avec Des Composés Similaires

Pyrazolopyrimidines with different substituents.

Cyclopropanecarboxamides without the pyrazolopyrimidine core.

Compounds with analogous functional groups but differing in specific substitutions.

There you have it—a deep dive into N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide! Intriguing stuff, isn't it?

Propriétés

IUPAC Name |

N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6OS/c1-24-16-19-13(21-7-2-3-8-21)12-10-18-22(14(12)20-16)9-6-17-15(23)11-4-5-11/h10-11H,2-9H2,1H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCZYAZIKRJAFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=NN2CCNC(=O)C3CC3)C(=N1)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2474008.png)

![4-{[(4-methoxybenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2474010.png)

![N-cyclohexyl-3-(5-oxo-1-{[(propylcarbamoyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2474014.png)

![2-Chloro-6-fluorobenzaldehyde O-{[(5-chloro-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}oxime](/img/structure/B2474016.png)

![2-((4-Fluorophenyl)thio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2474017.png)

![methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2474019.png)

![1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B2474021.png)

![(Z)-ethyl 2-(2-((cyclohexanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2474022.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2474028.png)

![1-(2H-1,3-benzodioxole-5-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2474031.png)